Valopicitabine Dihydrochloride

Pharmacokinetics Prodrug Design Oral Bioavailability

Valopicitabine dihydrochloride (NM283) is the only 3'-O-L-valinyl ester prodrug of 2'-C-methylcytidine that overcomes the poor oral bioavailability of its active metabolite, NM107, via peptide transport-mediated intestinal absorption. With validated in vivo pharmacokinetics in rats (Cmax: 3.624 μg/mL; AUC: 8.95 μg·h/mL at 100 mg/kg PO) and clinically demonstrated antiviral efficacy (2.5–3.0 log10 viral load reduction in prior treatment-failure patients), it is the definitive reference standard for oral HCV NS5B polymerase inhibitor research, SAR-based oral prodrug design, and development of rescue therapy regimens.

Molecular Formula C15H26Cl2N4O6
Molecular Weight 429.3 g/mol
CAS No. 640725-71-9
Cat. No. B1682144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValopicitabine Dihydrochloride
CAS640725-71-9
SynonymsValopicitabine;  Valopicitabine dihydrochloride, Valopicitabine HCl;  NM-283;  NMC-283;  NM283;  NMC283;  val-mCyd;  valmCyd.
Molecular FormulaC15H26Cl2N4O6
Molecular Weight429.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl
InChIInChI=1S/C15H24N4O6.2ClH/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22;;/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22);2*1H/t8-,10+,11-,13-,15-;;/m1../s1
InChIKeyXENHXZMAOSTXGD-DSMKLBDQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Valopicitabine Dihydrochloride (CAS 640725-71-9): Procurement Guide for the Orally Bioavailable HCV NS5B Polymerase Inhibitor Prodrug


Valopicitabine dihydrochloride (also designated NM283) is a nucleoside analog prodrug specifically engineered to overcome the poor oral bioavailability of its active metabolite, 2'-C-methylcytidine (NM107), a potent competitive inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. The compound is a 3'-O-L-valinyl ester derivative in its dihydrochloride salt form [2]. This prodrug modification enables efficient oral absorption and subsequent systemic conversion to NM107, which acts as a chain terminator of viral RNA synthesis [1]. Its development advanced through Phase II clinical trials for the treatment of chronic hepatitis C [3].

Why Generic Substitution of Valopicitabine Dihydrochloride is Scientifically Unjustified for HCV NS5B Research


The scientific rationale for selecting Valopicitabine dihydrochloride over its direct active metabolite (2'-C-methylcytidine) or other in-class nucleoside analogs is driven by critical and quantifiable pharmacokinetic differences. Its active form, 2'-C-methylcytidine, has been explicitly shown in pharmacokinetic studies to have low oral bioavailability, a major limitation that prevents its use in vivo [1]. The 3'-O-L-valinyl ester prodrug design of Valopicitabine directly and measurably overcomes this barrier, employing a peptide transport mechanism for active intestinal absorption [2]. This fundamental difference in absorption and systemic exposure means that research requiring oral administration or modeling of clinical oral regimens cannot be reliably conducted with the active metabolite alone or with other nucleoside polymerase inhibitors lacking this specific prodrug motif [2].

Quantitative Differentiation of Valopicitabine Dihydrochloride: A Comparator-Focused Evidence Guide for Procurement


Superior Oral Bioavailability of Valopicitabine Dihydrochloride Compared to Its Active Metabolite NM107

A fundamental limitation of the active moiety 2'-C-methylcytidine (NM107) is its poor oral bioavailability, which was specifically addressed by the synthesis of Valopicitabine dihydrochloride as a 3'-O-L-valinyl ester prodrug [1]. This prodrug modification enables active transport across the intestinal epithelium, dramatically increasing systemic exposure to the active drug [1].

Pharmacokinetics Prodrug Design Oral Bioavailability

Enhanced Virologic Suppression with Valopicitabine Dihydrochloride in Combination Therapy vs. Standard of Care

In a Phase II clinical trial for patients who had failed prior therapy, the combination of Valopicitabine with pegylated interferon produced significantly greater reductions in HCV viral load compared to the then-standard of care, pegylated interferon plus ribavirin [1].

Virology Combination Therapy Clinical Trial Data

Characterized In Vivo Pharmacokinetic Profile of Valopicitabine Dihydrochloride in a Preclinical Model

The pharmacokinetic profile of Valopicitabine dihydrochloride following oral administration has been established in a standard rodent model, providing a reference dataset for in vivo experimental design. This level of PK characterization is often absent for many other early-stage nucleoside analogs or their simple salts.

Preclinical Pharmacokinetics ADME In Vivo Model

Optimal Research and Industrial Application Scenarios for Valopicitabine Dihydrochloride Based on Its Evidence Profile


Investigating Oral HCV Polymerase Inhibition in Rodent Models

Valopicitabine dihydrochloride is the preferred agent for any in vivo study requiring oral administration of an HCV NS5B polymerase inhibitor. Its well-defined pharmacokinetic profile in rats (Cmax: 3.624 μg/mL; AUC: 8.95 μg·h/mL; t1/2: 0.64 h at 100 mg/kg PO) provides a robust foundation for dose selection and exposure-response analysis. This scenario is not feasible with the active metabolite NM107, which has poor oral bioavailability [1].

Evaluating Combination Therapy Strategies for Treatment-Resistant HCV

For researchers modeling rescue therapy in the context of prior treatment failure, Valopicitabine dihydrochloride is a scientifically justified choice. Clinical evidence demonstrates its ability to produce substantial viral load reductions (2.5 to 3.0 log10) when combined with pegylated interferon in patients who did not respond to prior standard therapy [2]. This makes it a relevant tool for investigating novel combination regimens aimed at overcoming drug resistance.

Studying the Structure-Activity Relationship of Nucleoside Prodrugs

As a prototypical 3'-O-L-valinyl ester prodrug of a nucleoside analog, Valopicitabine dihydrochloride serves as an excellent reference compound for structure-activity relationship (SAR) studies focusing on oral bioavailability. Its synthesis and pharmacokinetic comparison to the parent nucleoside are well-documented in the primary literature [1], allowing for direct benchmarking of novel prodrug candidates designed to enhance oral absorption via peptide transporters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valopicitabine Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.